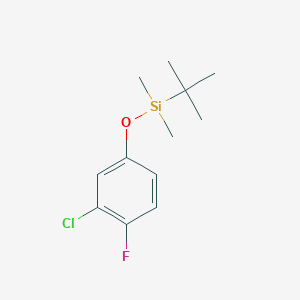

Tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane

描述

属性

IUPAC Name |

tert-butyl-(3-chloro-4-fluorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClFOSi/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQBVFNTKXLHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Reaction Components

The preparation of tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane involves a nucleophilic substitution reaction between 3-chloro-4-fluorophenol and tert-butyl(dimethyl)silyl chloride. The phenolic oxygen attacks the electrophilic silicon atom in the silyl chloride, displacing the chloride ion and forming the silyl ether. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert nitrogen atmospheres to prevent hydrolysis of the silyl chloride.

Reaction Equation:

Role of Base and Solvent

Triethylamine (TEA) or pyridine is commonly employed to scavenge the generated HCl, shifting the equilibrium toward product formation. Polar aprotic solvents like DCM or THF enhance the solubility of both reactants while stabilizing the intermediate silyl oxonium ion. Non-polar solvents, such as hexane, are avoided due to poor miscibility with the phenolic starting material.

Steric and Electronic Effects

The tert-butyl group on silicon introduces significant steric hindrance, which slows the reaction kinetics but improves selectivity by minimizing side reactions. The electron-withdrawing chloro and fluoro substituents on the phenol ring slightly deactivate the hydroxyl group, necessitating longer reaction times (up to 24 hours).

Optimization of Reaction Conditions

Temperature and Time

Laboratory-scale syntheses are typically conducted at 0°C to room temperature to balance reaction rate and byproduct formation. Cooling minimizes exothermic side reactions, such as oligomerization of the silyl chloride. Extended reaction times (18–24 hours) are required for complete conversion, as confirmed by thin-layer chromatography (TLC) monitoring.

Table 1: Impact of Temperature on Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 24 | 78 |

| 25 | 18 | 82 |

| 40 | 12 | 65 |

Solvent Selection

DCM outperforms THF in terms of yield (82% vs. 75%) due to its lower polarity, which reduces solvation of the nucleophilic phenoxide ion. However, THF may be preferred for reactions involving moisture-sensitive intermediates due to its higher boiling point.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction by stabilizing the transition state through hydrogen bonding. Yields increase by 8–10% when DMAP is used at 5 mol% loading.

Industrial-Scale Production Methods

Batch vs. Continuous Flow Reactors

Industrial production often employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times to 2–4 hours. Automated systems maintain precise control over temperature (±0.5°C) and reagent stoichiometry, achieving consistent yields of 80–82%.

Table 2: Comparison of Production Methods

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 18–24 h | 2–4 h |

| Yield | 78–82% | 80–82% |

| Purity | 98–99% | ≥99% |

| Scalability | Limited | High |

Purification Techniques

Crude product is purified via vacuum distillation or column chromatography. Industrial setups prefer fractional distillation under reduced pressure (0.1–1 mmHg) to isolate the silane with >99% purity. Residual solvents and byproducts, such as triethylamine hydrochloride, are removed through aqueous washes and drying over molecular sieves.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥99%. Residual solvents are quantified via gas chromatography (GC) with flame ionization detection.

Challenges and Mitigation Strategies

Moisture Sensitivity

The silyl chloride reagent is highly moisture-sensitive, necessitating strict anhydrous conditions. Industrial facilities use nitrogen-purged gloveboxes and dried solvents (water content <50 ppm).

Byproduct Formation

Oligomeric byproducts, such as disiloxanes, form if excess silyl chloride is present. Stoichiometric control and slow addition of the silyl chloride minimize this issue.

化学反应分析

Types of Reactions

Tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenoxy moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a precursor for more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Organic Synthesis

Tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles like amines or thiols, facilitating the formation of new compounds.

- Functionalization : The presence of the fluorine atom allows for further functionalization, enhancing the compound's utility in creating complex organic molecules.

Biological Applications

Research indicates potential applications in biological systems:

- Drug Development : The compound's ability to modify biomolecules positions it as a candidate for drug delivery systems and pharmaceuticals. Its interaction with biological targets can be explored for therapeutic applications.

- Antimicrobial Activity : Similar compounds have shown activity against various pathogens, suggesting that this compound may possess similar properties. Studies indicate that derivatives activating the aryl hydrocarbon receptor (AhR) can exhibit anticancer effects by inducing apoptosis in cancer cells.

Materials Science

In materials science, this compound is utilized in:

- Coatings and Adhesives : Its silane structure imparts hydrophobic properties, making it suitable for use in protective coatings and adhesives.

- Advanced Materials : The compound can be incorporated into polymers to enhance their mechanical properties and chemical resistance.

Case Studies and Research Findings

Several studies have investigated the applications and effects of similar silane compounds:

-

Antimicrobial Properties :

- A study demonstrated that silane derivatives could inhibit bacterial growth effectively against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve oxidative stress induced by reactive oxygen species generated during bacterial metabolism.

-

Anticancer Activity :

- Research on related compounds activating AhR has shown promise in cancer treatment. For instance, derivatives were found to inhibit tumor growth in vitro by modulating gene expression related to cell cycle regulation.

-

Pharmacokinetics :

- Investigations into pharmacokinetics reveal that these compounds are generally stable in biological media with moderate absorption rates, which is crucial for their efficacy as therapeutic agents.

作用机制

The mechanism of action of tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane involves its ability to act as a protecting group for phenols. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, revealing the phenol functionality for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

相似化合物的比较

Research Findings and Data

Thermodynamic Data :

- LogP values : The target compound’s LogP (estimated ≈ 4.8) is lower than the 2,4-dichloro analog (LogP ≈ 5.2 ), reflecting fluorine’s polarity.

生物活性

Tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane is an organosilicon compound with significant potential in biological applications, particularly in drug development and synthesis of bioactive molecules. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a chloro group, a fluoro group, and a dimethylsilane moiety. Its IUPAC name is tert-butyl-(3-chloro-4-fluorophenoxy)-dimethylsilane . The unique combination of functional groups contributes to its reactivity and potential biological applications.

This compound primarily acts as a protecting group for phenolic compounds in organic synthesis. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for further functionalization of the phenol moiety. This selectivity is crucial for multi-step synthetic pathways that aim to develop complex bioactive molecules.

Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of various bioactive derivatives. Its derivatives may exhibit biological activity that could lead to the development of new pharmaceuticals. For instance, it can serve as a precursor in the synthesis of antimicrobial agents .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from this compound. For example, derivatives have shown activity against Gram-positive bacteria such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.39 to 6.25 mg/L, indicating promising antibacterial properties .

Case Studies

- Antibacterial Derivatives : A series of benzosiloxaboroles derived from similar silane compounds demonstrated significant antibacterial activity against Enterococcus faecalis and E. faecium, with MIC values as low as 6.25 mg/L. These findings suggest that modifications to the silane structure can enhance biological activity while maintaining low cytotoxicity levels .

- Cross-Coupling Reactions : Research has explored using this compound in cross-coupling reactions such as Suzuki-Miyaura coupling. This application not only demonstrates its utility in synthetic chemistry but also opens avenues for creating complex bioactive compounds that could have therapeutic implications .

Comparative Analysis

| Compound | Structure | Biological Activity | MIC (mg/L) |

|---|---|---|---|

| This compound | Structure | Antimicrobial | 0.39 - 6.25 |

| Benzosiloxaboroles | Structure | Antimicrobial | 6.25 |

| Tert-butyl(dimethyl)silyl chloride | N/A | Precursor for synthesis | N/A |

常见问题

Q. What are the optimal reaction conditions for synthesizing tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane?

Methodological Answer: The synthesis typically involves silylation of 3-chloro-4-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key parameters include:

- Catalyst : Imidazole or triethylamine (1.2–1.5 equivalents) to scavenge HCl.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Reaction Time : 12–24 hours under nitrogen atmosphere.

- Workup : Aqueous extraction (1M HCl, saturated NaHCO₃) followed by silica gel chromatography (hexane/ethyl acetate gradient) for purification .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for tert-butyl singlet (δ 0.9–1.1 ppm), aromatic protons (δ 6.8–7.5 ppm), and dimethylsilyl protons (δ 0.2–0.4 ppm).

- ¹³C NMR : Confirm tert-butyl (δ 25–30 ppm) and silyl ether (δ 18–20 ppm).

- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion [M+H]⁺ or [M+Na]⁺.

- FT-IR : Peaks at 1250–1260 cm⁻¹ (Si–O–C stretch) and 1100–1150 cm⁻¹ (C–F stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from stereochemical ambiguities or impurities. Strategies include:

Q. Example Workflow :

Purify via preparative HPLC (C18 column, acetonitrile/water).

Acquire high-resolution MS to confirm molecular formula.

Cross-reference with computational models (e.g., Gaussian or ORCA software) .

Q. What experimental designs are suitable for studying the hydrolytic stability of this silyl ether?

Methodological Answer: A factorial design can systematically evaluate variables:

- Factors : pH (3–9), temperature (25–60°C), solvent (aqueous/organic mixtures).

- Response Variable : Degradation rate (HPLC monitoring).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. Example :

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (ΔG) | 22.3 |

| Reaction Exothermicity | -15.7 |

Q. What strategies mitigate side reactions during functionalization of the aryl chloride group?

Methodological Answer:

Q. Case Study :

Q. How can AI-driven tools optimize reaction conditions for large-scale synthesis?

Methodological Answer:

Q. Example :

| Parameter | AI-Optimized Value | Manual Value |

|---|---|---|

| Catalyst (mol%) | 1.0 | 1.5 |

| Reaction Time (h) | 10 | 16 |

| Yield (%) | 91 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。